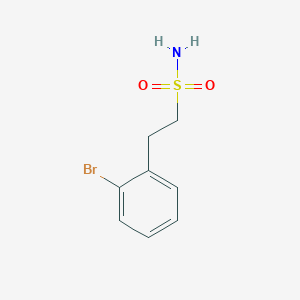
2-(2-Bromophenyl)ethanesulfonamide
Übersicht
Beschreibung
2-(2-Bromophenyl)ethanesulfonamide is a sulfonamide compound with the chemical formula C8H10BrNO2S. It has a molecular weight of 264.14 .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)ethanesulfonamide is 1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Studies
2-(2-Bromophenyl)ethanesulfonamide has been studied for its role in various chemical reactions. For instance, Ryokawa and Togo (2001) investigated its use in the preparation of biaryls through intramolecular free radical ipso-substitution, highlighting its potential in synthetic chemistry (Ryokawa & Togo, 2001).
Sensor Development
The compound has been utilized in the development of sensors. Sheikh et al. (2016) explored its application in creating highly efficient Co2+ ion sensors. Their research demonstrates the compound's utility in environmental monitoring and healthcare applications (Sheikh et al., 2016).
Molecular Structure Analysis
Research has also been conducted on the molecular and electronic structure of related compounds. For example, Timoshenko et al. (2013) conducted a theoretical and X-ray diffraction study of a triethylammonium salt derivative, providing insight into its structural and electronic properties (Timoshenko et al., 2013).
Corrosion Inhibition Studies
In the field of corrosion inhibition, Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations on derivatives of 2-(2-Bromophenyl)ethanesulfonamide. Their research helps predict the compound's efficacy in preventing metal corrosion, relevant in industrial applications (Kaya et al., 2016).
Synthesis of Bioactive Compounds
Moreover, there's significant interest in synthesizing bioactive compounds using 2-(2-Bromophenyl)ethanesulfonamide derivatives. Gul et al. (2016) synthesized a series of derivatives and tested them for their inhibitory activities, highlighting the potential for developing new pharmaceuticals (Gul et al., 2016).
Surface-Enhanced Raman Scattering (SERS) Studies
The compound's interaction with nanoparticles has also been investigated. Anuratha et al. (2015) studied its adsorption on silver nanoparticles using SERS, providing essential data on molecular interactions in drug research (Anuratha et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWVVMFAOOKVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



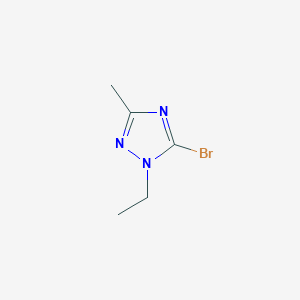
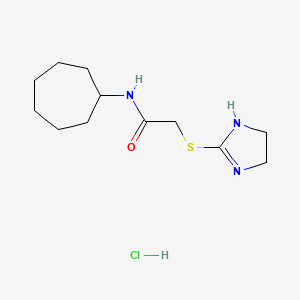
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

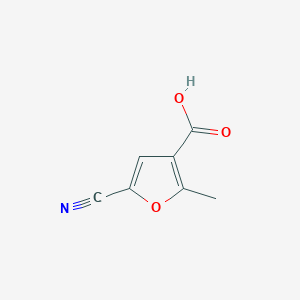
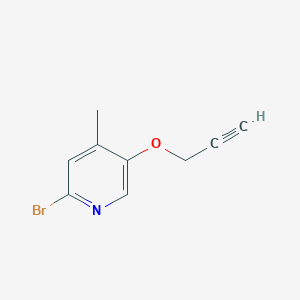
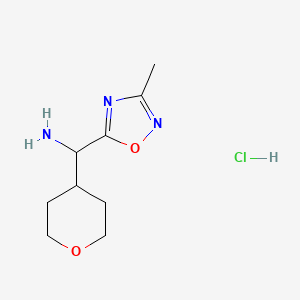

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
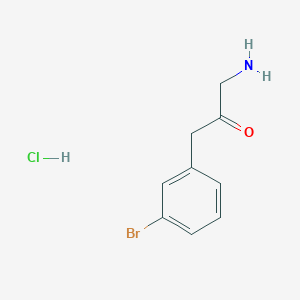
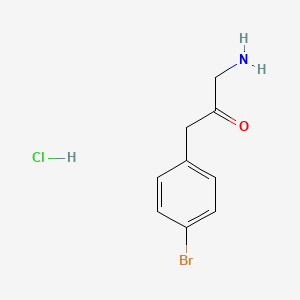
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
